Ioxynil octanoate
Overview
Description
Ioxynil octanoate is a herbicide used for post-emergence control of various broad-leaved weeds . It is used in cereals, onions, leeks, garlic, shallots, flax, sugarcane, forage grasses, and lawns & turf . It is also used in Australia . The chemical formula of Ioxynil octanoate is C₁₅H₁₇I₂NO₂ .
Molecular Structure Analysis
The molecular formula of Ioxynil octanoate is C₁₅H₁₇I₂NO₂ . The molecular weight is 497.11 . The IUPAC name is 4-cyano-2,6-diiodophenyl octanoate .
Physical And Chemical Properties Analysis
Ioxynil octanoate is a waxy solid with a melting point of 59-60 ℃ and low volatility . It has a slight fatty ester odor and is almost insoluble in water .
Scientific Research Applications
Specific Scientific Field
Agriculture, specifically in weed control .
Application Summary
Ioxynil octanoate is a herbicide used for post-emergence control of various broad-leaved weeds . It’s used in crops such as cereals, onions, leeks, garlic, shallots, flax, sugarcane, forage grasses, and lawns & turf .
Methods of Application
As a post-emergence herbicide, it is typically applied after the weeds have emerged, usually in a spray form. The specific application rate and method can vary depending on the crop and the extent of the weed infestation .
Analytical Chemistry
Specific Scientific Field
Application Summary
Ioxynil octanoate may be used as a reference standard to quantify the evaporated content of the analyte in soil samples .
Methods of Application
This involves using Ioxynil octanoate in conjunction with liquid chromatography with diode array detection (LC-DAD) to analyze soil samples .
Results or Outcomes
The use of Ioxynil octanoate as a reference standard allows for accurate quantification of its content in soil samples, which can be important for environmental monitoring and risk assessment .
Safety And Hazards
Future Directions
Ioxynil octanoate is known for its high level of efficacy against a variety of challenging weed species . It is widely used on annual broadleaf weeds . It is also often used in combination with other herbicides such as 2,4-D for extended control . Ioxynil octanoate also has a low environmental impact, with a half-life of only a few days in soil and water .
properties
IUPAC Name |
(4-cyano-2,6-diiodophenyl) octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17I2NO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEXFUOWUYCXNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17I2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042054 | |
Record name | Ioxynil octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ioxynil octanoate | |
CAS RN |
3861-47-0 | |
Record name | Ioxynil octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3861-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ioxynil octanoate [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ioxynil octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyano-2,6-diiodophenyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOXYNIL OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75K1F1JBKR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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